molecular formula C20H16B2O6 B3025635 (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid CAS No. 957111-27-2

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

Cat. No. B3025635
M. Wt: 374.0
InChI Key: JQGYHOADNLSJJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Chemical Properties and Applications

Boronic Acid Derivatives in Sensing and Recognition

Boronic acids and their derivatives are known for their reversible covalent binding to diols and polyols, enabling the development of chemical sensors for carbohydrates, catecholamines, ions, hydrogen peroxide, and other molecules. The unique binding mechanism of boronic acids can be leveraged in the creation of highly selective and sensitive sensors. For example, boronic acid sensors with double recognition sites, including diboronic acids and monoboronic acids with additional binding moieties, have shown improved affinity and selectivity due to the synergistic action of double recognition sites (Bian et al., 2019).

Biodegradable Polymers and Environmental Applications

Lactic acid, produced by the fermentation of biomass, is used in synthesizing biodegradable polymers, indicating a trend towards using environmentally friendly materials in chemical engineering and materials science. (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid could potentially be explored for similar applications, given its structural complexity and potential for forming diverse chemical bonds (Gao et al., 2011).

Antioxidant Activities

Compounds with hydroxyl groups, such as hydroxycinnamic acids, have been studied for their antioxidant properties. The structural characteristics of (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid suggest potential antioxidant capabilities that could be beneficial in pharmaceutical and nutraceutical applications. Studies on hydroxycinnamic acids highlight the importance of structural features in antioxidant activity, which could be relevant for exploring the antioxidant potential of (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid (Razzaghi-Asl et al., 2013).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

Future directions could involve studying potential applications of the compound, improving its synthesis, or investigating its mechanism of action further .

properties

IUPAC Name

[4-(3-borono-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16B2O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGYHOADNLSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)B(O)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674307
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

CAS RN

957111-27-2
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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